REACTION_SMILES
|
[C:15]([CH2:16][CH:17]=[CH:18][CH3:19])#[N:20].[C:21](#[N:22])[CH2:23][CH2:24][CH:25]=[CH2:26].[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13])#[N:14].[CH2:3]=[CH:4][CH:5]=[CH2:6].[CH:1]#[N:2].[Ni:27]>>[C:15]([CH2:16][CH:17]=[CH:18][CH3:19])#[N:20].[CH2:8]=[CH:9][CH2:10][CH2:11][C:12]#[N:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC=CCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCCCCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:15]([CH2:16][CH:17]=[CH:18][CH3:19])#[N:20].[C:21](#[N:22])[CH2:23][CH2:24][CH:25]=[CH2:26].[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13])#[N:14].[CH2:3]=[CH:4][CH:5]=[CH2:6].[CH:1]#[N:2].[Ni:27]>>[C:15]([CH2:16][CH:17]=[CH:18][CH3:19])#[N:20].[CH2:8]=[CH:9][CH2:10][CH2:11][C:12]#[N:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC=CCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCCCCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:15]([CH2:16][CH:17]=[CH:18][CH3:19])#[N:20].[C:21](#[N:22])[CH2:23][CH2:24][CH:25]=[CH2:26].[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13])#[N:14].[CH2:3]=[CH:4][CH:5]=[CH2:6].[CH:1]#[N:2].[Ni:27]>>[C:15]([CH2:16][CH:17]=[CH:18][CH3:19])#[N:20].[CH2:8]=[CH:9][CH2:10][CH2:11][C:12]#[N:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC=CCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCCCCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |